molecular formula C12H11N3O2 B14214552 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione CAS No. 828931-75-5

1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione

Cat. No.: B14214552
CAS No.: 828931-75-5
M. Wt: 229.23 g/mol
InChI Key: PCRGAVZBRYTABH-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt cell wall synthesis or interfere with DNA replication .

Comparison with Similar Compounds

1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione can be compared with other imidazole derivatives:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

828931-75-5

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-benzyl-2,3-dihydroimidazo[1,2-a]imidazole-5,6-dione

InChI

InChI=1S/C12H11N3O2/c16-10-11(17)15-7-6-14(12(15)13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

PCRGAVZBRYTABH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=O)N=C2N1CC3=CC=CC=C3

Origin of Product

United States

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